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molecular formula C12H11BrF3NO2 B1404186 (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone CAS No. 1073494-25-3

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

Cat. No. B1404186
M. Wt: 338.12 g/mol
InChI Key: ZAXXFAXGBVNGPB-UHFFFAOYSA-N
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Patent
US09035047B2

Procedure details

To a mixture of EXAMPLE 144B (8.3 g) was added water (75 mL) and H2SO4 (25 mL). The mixture was stirred at 0° C. while NaNO2 (3.13 g) in water (30 mL) was added. After stirring for 1 hour, the mixture was added to CuBr (5.45 g) in 48% HBr (200 mL). This mixture was stirred at 60° C. for 3 hours, cooled to room temperature, and partitioned between water and ethyl acetate. The organic layer was washed with aqueous Na2CO3 and dried (Na2SO4), filtered and concentrated.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][C:3]=1[C:16]([F:19])([F:18])[F:17].OS(O)(=O)=O.N([O-])=O.[Na+].[BrH:29]>O>[Br:29][C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][C:3]=1[C:16]([F:19])([F:18])[F:17] |f:2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCOCC1)C(F)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.13 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
5.45 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
This mixture was stirred at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(=O)N1CCOCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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